N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride
Description
Properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-11(2)15-8-5-13(18)9-16(15)17(21)20-14-6-3-12(10-19)4-7-14;/h5,8-9,11-12,14H,3-4,6-7,10,19H2,1-2H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKTCWBTZOJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)C(=O)NC2CCC(CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-isopropylbenzoic Acid
The benzamide precursor, 5-chloro-2-isopropylbenzoic acid, is typically synthesized via Friedel-Crafts acylation followed by chlorination. Starting with 2-isopropyltoluene, aluminum chloride-catalyzed acetylation introduces a ketone group at the para position relative to the isopropyl substituent. Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively substitutes the acetylated aromatic ring at the meta position, yielding 5-chloro-2-isopropylacetophenone. Oxidation of the ketone to the carboxylic acid is achieved through a two-step process: (1) Baeyer-Villiger oxidation with m-chloroperbenzoic acid to form the lactone intermediate, followed by (2) acidic hydrolysis with hydrochloric acid to produce the benzoic acid derivative.
Preparation of 4-(Aminomethyl)cyclohexylamine Hydrochloride
The cyclohexylamine moiety is synthesized via a stereoselective Mitsunobu reaction, as detailed in patent literature. Starting with cyclohexene oxide, epoxide ring-opening using sodium azide in aqueous ethanol introduces an azide group at the 4-position. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, yielding 4-aminocyclohexanol. Protection of the amine with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) ensures stability during subsequent steps. The alcohol is then converted to a mesylate using methanesulfonyl chloride, enabling nucleophilic displacement with potassium phthalimide to introduce the aminomethyl group. Deprotection with hydrazine hydrate releases the primary amine, which is isolated as the hydrochloride salt through treatment with hydrochloric acid in diethyl ether.
Amide Bond Formation via Coupling Reagents
Coupling 5-chloro-2-isopropylbenzoic acid with 4-(aminomethyl)cyclohexylamine hydrochloride requires activation of the carboxylic acid. A two-step activation protocol using thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride, which is then reacted with the amine in dichloromethane at −20°C. Alternative methods employ carbodiimide-based coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving yields exceeding 85% under optimized conditions. Critical parameters include maintaining a stoichiometric ratio of 1.1:1 (acyl chloride to amine) and rigorous exclusion of moisture to prevent hydrolysis.
Hydrochloride Salt Formation and Purification
The final hydrochloride salt is precipitated by treating the free base with hydrogen chloride gas in anhydrous ethyl acetate. Crystallization from a mixture of ethanol and diethyl ether yields needle-like crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Optimization of Reaction Conditions
Influence of Protecting Groups on Aminomethyl Stability
Comparative studies reveal that Boc protection outperforms carboxybenzyl (Cbz) and benzyl (Bn) groups in preventing side reactions during the Mitsunobu alkylation step. While Cbz groups necessitate hydrogenolysis for removal—a process incompatible with aryl chloride motifs—Boc deprotection via trifluoroacetic acid (TFA) in dichloromethane proceeds quantitatively without affecting the benzamide backbone.
Solvent and Temperature Effects on Coupling Efficiency
A solvent screening study identified dichloromethane as optimal for acyl chloride-based couplings, providing a balance between reagent solubility and reaction rate. Polar aprotic solvents like DMF, though effective for carbodiimide-mediated couplings, complicate downstream purification due to high boiling points. Temperature control at −20°C minimizes racemization of the chiral cyclohexylamine center, preserving enantiomeric excess (ee) >98%.
Analytical Characterization
Spectroscopic Confirmation of Intermediate Structures
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural elucidation. The Boc-protected intermediate exhibits characteristic tert-butyl signals at δ 1.44 ppm (singlet, 9H) in the ¹H NMR spectrum, while the acyl chloride intermediate shows a carbonyl resonance at δ 170.2 ppm in the ¹³C NMR spectrum. Mass spectrometry (MS) confirms the molecular ion peak at m/z 295.1 for the free base, aligning with the theoretical molecular weight.
Purity Assessment via Chromatographic Methods
Reverse-phase HPLC with a C18 column and UV detection at 254 nm resolves the target compound from byproducts, with retention times standardized against authentic samples. Method validation demonstrates a linear response (R² >0.999) across concentrations of 0.1–10 mg/mL, ensuring robust quantification.
Comparative Analysis of Synthetic Approaches
Traditional vs. Modern Coupling Techniques
Classical acyl chloride methods, though reliable, generate stoichiometric hydrochloric acid waste, necessitating neutralization steps. Modern approaches using uronium-based activators like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) enable couplings under milder conditions but incur higher reagent costs.
Industrial Application and Patent Landscape
Patent-Protected Synthesis Protocols
Key patents (e.g., US8859756B2) disclose continuous-flow variants of the Mitsunobu reaction, reducing reaction times from 24 hours to <30 minutes through precise temperature and residence time control. Scalable purification techniques, such as simulated moving bed (SMB) chromatography, are employed to isolate multi-kilogram batches with <0.1% impurity levels.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under strong oxidative conditions.
-
Reduction: : Reduction reactions can target the benzamide moiety, potentially converting it to an amine under the influence of reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The chloro group on the benzene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a pharmacological agent. It is particularly noted for its activity against various microbial strains, showcasing potential as an antimicrobial agent. Studies have demonstrated that derivatives of similar structures exhibit antibacterial and antifungal properties comparable to established drugs.
Antimicrobial Activity
Research indicates that compounds with structural similarities to N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide; hydrochloride can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, a related compound showed excellent activity against E. coli with a zone of inhibition of 22 mm and a minimum inhibitory concentration (MIC) of 12.5 µg/mL .
Biological Research
The compound's structure allows it to interact with biological systems, making it a candidate for further biological studies.
In Vitro Studies
In vitro studies have shown that related compounds can inhibit photosynthetic electron transport in chloroplasts, indicating potential applications in agricultural biochemistry . The ability to affect such fundamental processes suggests that N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide; hydrochloride could be useful in developing herbicides or plant growth regulators.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of similar compounds reveal that modifications to the chemical structure can significantly influence biological activity. For example, variations in the substitution patterns on the benzene ring have been correlated with changes in lipophilicity and antimicrobial efficacy . Understanding these relationships is crucial for designing more effective derivatives.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds closely related to N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide; hydrochloride.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzamide moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a benzamide core with compounds in and but differs in key substituents:
- Aromatic Ring Substituents: The 5-chloro group in the target compound contrasts with substituents like 5-bromo (compound 35, ), 6-methyl (compound 34, ), and 5-methoxy (compound 36, ). The 2-propan-2-yl (isopropyl) group introduces steric bulk compared to smaller substituents (e.g., methyl in compound 31, ). This could influence binding pocket interactions in enzymatic targets like kallikrein-related peptidase 6 (KLK6) .
- Cyclohexyl vs. Phenyl Moieties: The 4-(aminomethyl)cyclohexyl group in the target compound increases lipophilicity and conformational flexibility compared to the rigid phenyl analogs in and . This may alter pharmacokinetic properties such as metabolic stability .
Physicochemical Properties
A comparison of physical properties with analogs is summarized below:
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| Target Compound | N/A | N/A | 5-chloro, 2-isopropyl, cyclohexyl |
| 34 (Ev2) | 309–310 | 99 | 6-methyl, 2-hydroxy |
| 35 (Ev2) | 251–252 | 99 | 5-bromo, 2-hydroxy |
| 36 (Ev2) | 277.5–278.5 | 90 | 5-methoxy, 2-hydroxy |
| 4-chloranyl (Ev5) | N/A | N/A | 2-cyclohexylamino, sulfamoyl |
- Synthetic Yields : While the target’s yield is unspecified, steric hindrance from the isopropyl and cyclohexyl groups could challenge synthesis efficiency compared to high-yield analogs like compound 34 (99%) .
Biological Activity
N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide; hydrochloride, also known as a cyclohexyl-substituted benzamide derivative, has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a cyclohexyl group, an aminomethyl substituent, and a chloro group on the benzamide core. The molecular formula is C15H22ClN2O, with a molecular weight of approximately 284.80 g/mol. This structural composition is essential for its biological interactions.
Antiviral Activity
Recent studies have highlighted the compound's efficacy as an inhibitor of human adenovirus (HAdV). In particular, derivatives of this compound have shown significant antiviral activity:
- Inhibition of HAdV : A series of novel substituted benzamides were tested against HAdV, with some derivatives exhibiting sub-micromolar IC50 values. For instance, one derivative demonstrated an IC50 of 0.27 μM and a selectivity index (SI) greater than 100, indicating high potency and low cytotoxicity compared to standard antiviral agents like niclosamide .
- Mechanism of Action : Preliminary mechanistic studies suggest that these compounds may interfere with the viral DNA replication process. For example, compound derivatives inhibited HAdV DNA replication significantly, with one derivative showing more than 99% inhibition of viral DNA accessibility to the nucleus .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives possess moderate to high potency against various cancer cell lines. For instance, studies on benzamide derivatives have shown promising results in inhibiting RET kinase activity, which is implicated in several cancers .
- Case Studies : In clinical settings, compounds similar to N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide have been administered to patients with varying degrees of success in tumor reduction and survival rates. A notable case included patients who exhibited prolonged survival following treatment with benzamide derivatives .
Summary of Biological Activities
| Activity | IC50 (μM) | Selectivity Index | Mechanism |
|---|---|---|---|
| Antiviral (HAdV) | 0.27 | >100 | Inhibits viral DNA replication |
| Anticancer | Varies | Moderate to High | Inhibits RET kinase activity |
Q & A
Q. What are the optimal synthetic routes for N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling a benzamide core with a cyclohexylamine derivative. A general procedure includes:
- Deprotection : Stirring intermediates (e.g., tert-butyl-protected amines) in 6 N HCl/dioxane at room temperature for 1 hour, followed by evaporation and washing with diethyl ether to isolate the hydrochloride salt .
- Characterization : Use 1H/13C NMR to confirm chemical environments (e.g., aminomethyl protons at δ 3.8–4.2 ppm, cyclohexyl carbons at 25–35 ppm) and HPLC (retention time ~1.0–1.2 minutes) to assess purity. HRMS validates molecular weight (e.g., calculated vs. experimental m/z within ±0.0001 Da) .
Q. How can researchers validate the structural integrity and stability of this compound under varying conditions?
Methodological Answer:
- Stability Testing : Conduct stress tests under acidic/basic (e.g., 0.1 N HCl/NaOH), oxidative (H₂O₂), and thermal conditions (40–60°C). Monitor degradation via HPLC and compare retention times .
- Heavy Metal Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect impurities (e.g., Pb, Cd) at levels <20 ppm .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?
Methodological Answer:
- Comparative SAR Studies : Analyze analogs with substituent variations (e.g., chloro vs. tert-butyl groups on the benzamide core). For example, shows that 5-chloro derivatives exhibit distinct bioactivity compared to bromo or methoxy analogs due to electronic effects .
- Dose-Response Curves : Perform enzyme inhibition assays (e.g., kallikrein-related peptidase 6) at multiple concentrations (1 nM–100 µM) to clarify potency discrepancies. Use statistical tools (e.g., ANOVA) to assess significance .
Q. How can computational modeling guide the optimization of this compound for target binding?
Methodological Answer:
- Molecular Docking : Utilize crystal structures of related benzamide-enzyme complexes (e.g., PDB IDs from ) to predict binding modes. Focus on hydrogen bonding (e.g., aminomethyl group with Glu234) and hydrophobic interactions (cyclohexyl group in a lipophilic pocket) .
- MD Simulations : Run 100 ns simulations in explicit solvent to assess conformational stability. Calculate binding free energies (MM-PBSA) to rank derivatives .
Q. What experimental designs are recommended for elucidating the mechanism of action in oligodendrocyte growth promotion?
Methodological Answer:
- In Vitro Models : Use primary oligodendrocyte precursor cells (OPCs) treated with 1–10 µM compound. Measure differentiation markers (e.g., MBP, PLP) via qPCR and immunofluorescence .
- Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) to identify kinase targets (e.g., ERK1/2 phosphorylation). Validate with siRNA knockdown .
Q. How can researchers address low synthetic yields of the cyclohexylaminomethyl intermediate?
Methodological Answer:
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for reductive amination of 4-nitrocyclohexane. Use microwave-assisted synthesis (80°C, 30 minutes) to improve efficiency .
- Solvent Screening : Compare yields in polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF), adjusting pH to 8–9 with K₂CO₃ to minimize side reactions .
Methodological Challenges and Solutions
Q. What advanced techniques are critical for analyzing degradation products during long-term storage?
Methodological Answer:
- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed benzamide) with accurate mass (<3 ppm error). Use isotopic pattern matching to distinguish artifacts .
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze photoproducts via NMR and IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
